THZ1-R

CDK7 inhibition IC50 kinase assay

THZ1-R is the essential non-covalent, inactive analog of CDK7 inhibitor THZ1. Lacking the acrylamide warhead, it serves as the definitive negative control to discriminate covalent target engagement from off-target effects. Validate transcriptional inhibition specificity and confirm on-mechanism antiproliferative activity by comparing THZ1-R washout kinetics with THZ1. Procurement of THZ1-R ensures rigorous experimental interpretation and publication-quality data.

Molecular Formula C31H30ClN7O2
Molecular Weight 568.1 g/mol
Cat. No. B560160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHZ1-R
Molecular FormulaC31H30ClN7O2
Molecular Weight568.1 g/mol
Structural Identifiers
SMILESCN(C)CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
InChIInChI=1S/C31H30ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-5,7-10,12-15,17-19,33H,6,11,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)
InChIKeyTUERFPPIPKZNKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

THZ1-R: Non-Covalent CDK7 Inhibitor Analog for Controlled Experimental Validation


THZ1-R is a non-cysteine reactive analog of the covalent CDK7 inhibitor THZ1 [1]. It lacks the acrylamide moiety responsible for covalent bond formation with Cys312 of CDK7, resulting in significantly reduced inhibitory activity (IC50 = 146 nM, Kd = 142 nM) [1]. Unlike its parent compound, THZ1-R serves primarily as a negative control in mechanistic studies due to its inability to engage CDK7 covalently and its lack of antiproliferative effects [2].

Why THZ1-R Cannot Be Substituted with Other CDK7 Inhibitors in Research Settings


The unique non-covalent binding mode of THZ1-R, which eliminates irreversible cysteine modification, fundamentally distinguishes it from covalent CDK7 inhibitors like THZ1, SY-1365, and THZ2 [1]. While covalent inhibitors induce prolonged target engagement and transcriptional shutdown, THZ1-R acts as a reversible, low-potency ligand that fails to inhibit RNA polymerase II CTD phosphorylation at concentrations up to 250 nM [1]. Substituting THZ1-R with other CDK7 inhibitors—whether covalent or non-covalent—would confound experimental interpretations where a matched inactive analog is required to control for off-target effects or to validate target specificity [1].

THZ1-R Differential Evidence: Quantified Comparison to Covalent CDK7 Inhibitors


CDK7 Inhibitory Potency (IC50) Comparison: THZ1-R vs. THZ1

THZ1-R exhibits an IC50 of 146 nM for CDK7 inhibition, which is approximately 45-fold weaker than the covalent inhibitor THZ1 (IC50 = 3.2 nM) [1].

CDK7 inhibition IC50 kinase assay

Cellular Target Engagement: RNAPII CTD Phosphorylation Inhibition by THZ1-R vs. THZ1

At 250 nM, THZ1 completely inhibits phosphorylation of RNA polymerase II C-terminal domain (CTD) at Ser5 and Ser7 in Jurkat T-ALL cells, while THZ1-R shows no detectable inhibition [1].

RNA polymerase II CTD phosphorylation Jurkat cells

Antiproliferative Activity in T-ALL Cell Lines: THZ1-R vs. THZ1

THZ1 potently inhibits proliferation of Jurkat and Loucy T-ALL cell lines with IC50 values of 50 nM and 0.55 nM, respectively, whereas THZ1-R lacks antiproliferative activity in these cells [1].

antiproliferative activity T-ALL cell viability

Kinome-wide Target Selectivity Profiling: THZ1-R vs. THZ1

KiNativ profiling confirms CDK7 as the primary intracellular target of THZ1, with no significant engagement by THZ1-R, underscoring its role as a specificity control [1].

target engagement KiNativ kinome profiling

THZ1-R Research and Industrial Application Scenarios


Negative Control in CDK7 Target Validation Studies

Use THZ1-R alongside THZ1 in cellular assays (e.g., RNAPII CTD phosphorylation, proliferation) to confirm that observed effects are due to covalent CDK7 inhibition [1].

Control Compound for In Vivo Efficacy Studies

Administer THZ1-R at equivalent doses to THZ1 in xenograft models to rule out non-specific toxicity or off-target effects [1].

Mechanistic Studies of Covalent Inhibition

Compare washout kinetics and target residency between THZ1-R and THZ1 to demonstrate the irreversible binding advantage of covalent inhibitors [1].

Selectivity Profiling in Kinase Panels

Include THZ1-R as a negative control in kinome-wide profiling to identify off-target liabilities of covalent CDK7 inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for THZ1-R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.